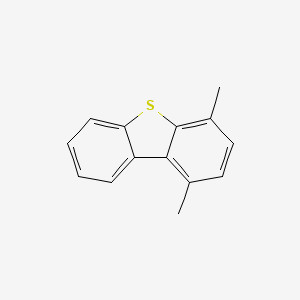

1,4-Dimethyldibenzothiophene

Overview

Description

1,4-Dimethyldibenzothiophene is an organic compound with the molecular formula C14H12S . It is one of several dimethyl derivatives of benzothiophene . This compound is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . It is usually used as a substance in lubricating oil additives, with excellent abrasion resistance and low friction properties .

Synthesis Analysis

The synthesis of 1,4-Dimethyldibenzothiophene has been reported . The hydrodesulfurization of 4,6-DMDBT using bulk nickel alloy, bulk tungsten phosphide (WP), NiMo sulfide supported on active carbons and molecularly imprinted polymers have been reported .Molecular Structure Analysis

The molecular and electronic structure and spectroscopic properties of thiophene, benzothiophene, and dibenzothiophene molecules have been studied theoretically, using different levels of quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations .Chemical Reactions Analysis

Benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene are oxidized to their corresponding sulfones by an Anderson-type catalyst using molecular oxygen as the oxidant under mild reaction conditions .Physical And Chemical Properties Analysis

1,4-Dimethyldibenzothiophene has an average mass of 212.310 Da and a monoisotopic mass of 212.065964 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Adsorption and Desulfurization

1,4-Dimethyldibenzothiophene (1,4-DMDBT) is extensively studied for its role in the adsorption and desulfurization of diesel fuels. Research shows that adsorption of 4,6-dimethyldibenzothiophene (a variant of 1,4-DMDBT) from hexadecane solutions was effective on commercial nanoporous activated carbons. These carbons, with microporous or combined micro/mesoporous structures, enhance removal capacity due to polar interactions between functional groups and larger pores (Triantafyllidis & Deliyanni, 2014).

Photocatalytic Degradation

Laser photocatalytic degradation of DMDBT, a persistent sulfur contaminant in fuel oils, has been achieved in non-polar phases. This method involves laser irradiation in the presence of hydrogen peroxide and molecular oxygen, offering a novel approach to sulfur removal (Gondal, Masoudi, & Pola, 2008).

Geochemical Indicators

Dimethyldibenzothiophenes, including 1,4-DMDBT, are used as geochemical indicators to assess the maturity of sedimentary organic matter in geological studies. They provide insights into the depositional environment, kerogen type, and thermal maturity of source rocks (Li, Simoneit, Zhong, & Fang, 2013).

Hydrodesulfurization Catalyst Research

1,4-DMDBT is a key molecule in hydrodesulfurization (HDS) research, where various catalysts and methods are explored for effective sulfur removal. Studies on HDS of 4,6-DMDBT over different catalysts like MoS2 and alumina-supported molybdenum carbide offer insights into reaction mechanisms and efficiency (Farag & Sakanishi, 2004), (Costa et al., 2002).

Synthesis of Chemical Derivatives

The synthesis of thia-ellipticine, an isostere of the antitumor alkaloid ellipticine, involves the use of 1,4-dimethyldibenzothiophene. This highlights its potential in synthesizing bioactive compounds (Fujiwara, Acton, & Goodman, 1968).

Organosulfur Compound Removal

1,4-DMDBT is studied in the context of removing organosulfur compounds from fuels. Microporous coordination polymers (MCPs) have been demonstrated to effectively adsorb large organosulfur compounds like 1,4-DMDBT, showing promise in fuel purification technologies (Cychosz, Wong-Foy, & Matzger, 2008).

Safety and Hazards

1,4-Dimethyldibenzothiophene is harmful if swallowed . Precautionary measures include washing face, hands and any exposed skin thoroughly after handling and not eating, drinking or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell and rinse mouth .

Future Directions

Ultradeep desulfurization of fuels is a method of enormous demand due to the generation of harmful compounds during the burning of sulfur-containing fuels, which are a major source of environmental pollution . Among the various desulfurization methods in application, adsorptive desulfurization (ADS) has low energy demand and is feasible to be employed at ambient conditions without the addition of chemicals . The most crucial factor for ADS application is the selection of the adsorbent, and, currently, a new family of porous materials, metal organic frameworks (MOFs), has proved to be very effective towards this direction .

properties

IUPAC Name |

1,4-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPOUOALGDWIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3SC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943893 | |

| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyldibenzothiophene | |

CAS RN |

21339-65-1 | |

| Record name | NSC116354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

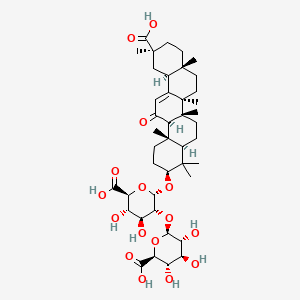

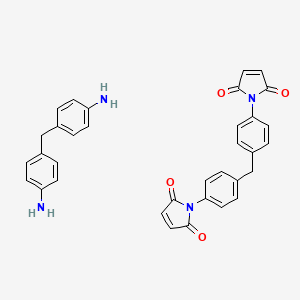

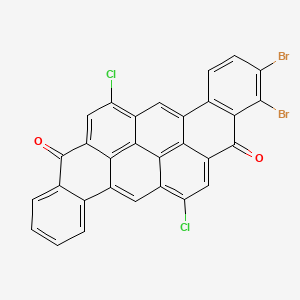

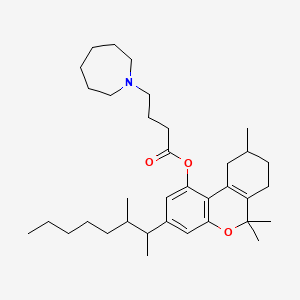

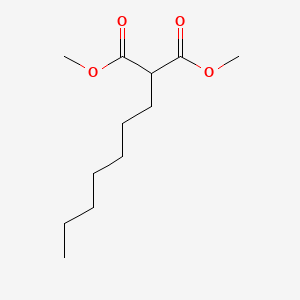

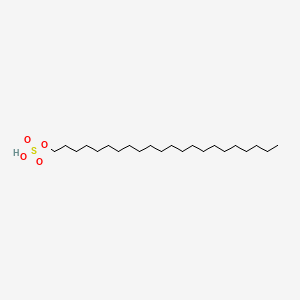

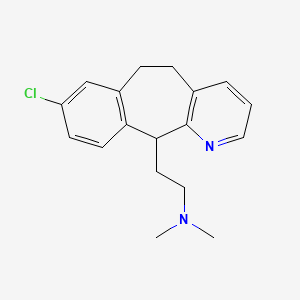

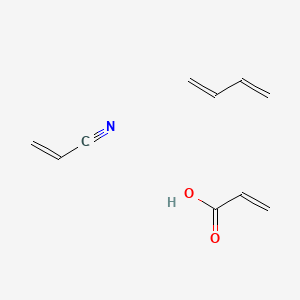

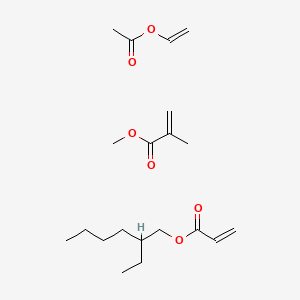

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.